Dibutyl sebacate

Catalog No.
S525931
CAS No.
109-43-3
M.F
C18H34O4
C18H34O4
CH3(CH2)3O2C(CH2)8CO2(CH2)3CH3
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl sebacate

CAS Number

109-43-3

Product Name

Dibutyl sebacate

IUPAC Name

dibutyl decanedioate

Molecular Formula

C18H34O4
C18H34O4
CH3(CH2)3O2C(CH2)8CO2(CH2)3CH3

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3

InChI Key

PYGXAGIECVVIOZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCCCCCCCC(=O)OCCCC

Solubility

Soluble in ethyl ether
water solubility = 40 mg/l @ 20 °C
0.04 mg/mL at 20 °C
Solubility in water: none
insoluble in water; soluble in alcohol; miscible in oil

Synonyms

Dibutyl sebacate; Decanedioic acid dibutyl ester; Sebacic acid dibutyl ester; Dibutyl Decanedioate.

Canonical SMILES

CCCCOC(=O)CCCCCCCCC(=O)OCCCC

Description

The exact mass of the compound Dibutyl sebacate is 314.2457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.27e-04 m0.04 mg/ml at 20 °csoluble in ethyl etherwater solubility = 40 mg/l @ 20 °c0.04 mg/ml at 20 °csolubility in water: noneinsoluble in water; soluble in alcohol; miscible in oil. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3893. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Dibutyl sebacate is a chemical compound classified as a fatty acid ester, specifically the dibutyl ester of sebacic acid. Its molecular formula is C18H34O4C_{18}H_{34}O_{4}, and it has a molecular weight of approximately 314.47 g/mol. This compound appears as a colorless to pale yellow oily liquid that is insoluble in water but miscible with organic solvents like toluene and acetone . It has a low acute toxicity profile and is generally regarded as safe for use in various applications, particularly in the cosmetic and pharmaceutical industries .

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation or dermatitis.
  • Eye Irritation: May cause eye irritation upon contact.
  • Environmental Impact: Improper disposal can contaminate water sources due to its limited biodegradability [].
, primarily involving hydrolysis and esterification. Hydrolysis of dibutyl sebacate can yield sebacic acid and n-butanol, especially under acidic or basic conditions. The reaction can be summarized as follows:

Dibutyl Sebacate+WaterSebacic Acid+2n Butanol\text{Dibutyl Sebacate}+\text{Water}\rightarrow \text{Sebacic Acid}+2\text{n Butanol}

This reaction is facilitated by enzymes or acidic catalysts, making it significant for biodegradation processes . Additionally, dibutyl sebacate can participate in transesterification reactions with other alcohols to form different esters.

The synthesis of dibutyl sebacate typically involves the esterification of sebacic acid with n-butanol. This reaction is usually conducted under reflux conditions in the presence of an acid catalyst such as sulfuric acid. The general reaction can be represented as:

Sebacic Acid+2n ButanolH2SO4Dibutyl Sebacate+Water\text{Sebacic Acid}+2\text{n Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Dibutyl Sebacate}+\text{Water}

This method allows for the efficient production of dibutyl sebacate while generating water as a byproduct, which can be removed to drive the reaction toward product formation .

Dibutyl sebacate has diverse applications across various industries:

  • Cosmetics: Used as a plasticizer and solvent in nail polishes, hair sprays, and gels to enhance flexibility and durability while providing conditioning effects .
  • Pharmaceuticals: Acts as a plasticizer in drug formulations, improving the release profiles of active ingredients.
  • Food Industry: Utilized as a flavoring agent due to its fruity aroma, contributing to food flavoring formulations .
  • Industrial

Dibutyl sebacate shares similarities with several other compounds, particularly those within the category of fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethylhexyl sebacateC22H42O4Higher molecular weight; commonly used as a plasticizer in PVC.
Butyl stearateC18H36O2Used primarily as an emollient; more hydrophobic than dibutyl sebacate.
Triethyl citrateC9H14O7Used as a plasticizer; more soluble in water than dibutyl sebacate.
Ethyl oleateC18H34O2Serves similar functions but has different fatty acid structure.

Dibutyl sebacate's unique attributes lie in its favorable safety profile combined with effective plasticizing properties, making it particularly valuable in cosmetic applications where flexibility and conditioning are desired .

Fischer Esterification: Reaction Mechanisms and Catalytic Systems

Fischer esterification represents the primary industrial route for dibutyl sebacate synthesis, involving the direct condensation of sebacic acid with n-butanol in the presence of acid catalysts [1] [2]. The reaction proceeds through a well-established mechanism where the carboxylic acid carbonyl oxygen undergoes protonation by the acid catalyst, rendering the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the alcohol [2] [3]. The subsequent formation of a tetrahedral intermediate is followed by proton transfer and water elimination, ultimately yielding the desired ester product [2] [4].

The fundamental reaction can be represented as:

HOOC-(CH₂)₈-COOH + 2 C₄H₉OH → C₄H₉OOC-(CH₂)₈-COOC₄H₉ + 2 H₂O

Traditional catalytic systems employed in dibutyl sebacate synthesis include concentrated sulfuric acid, hydrochloric acid in organic solvents, and various Lewis acid catalysts [1] [5]. Concentrated sulfuric acid remains widely utilized due to its strong Brønsted acidity and ability to protonate the carbonyl oxygen effectively [1] [6]. The reaction typically requires temperatures ranging from 100-150°C with reaction times extending from 4-8 hours to achieve yields of 85-95% [7] [6].

Alternative catalytic approaches include the use of cupric sulfate as a Lewis acid catalyst, which has demonstrated high catalytic activity with esterification yields reaching 97.23% under optimized conditions of 0.05 mol sebacic acid, 3.0 g catalyst loading, 4:1 molar ratio of alcohol to acid, and 3-hour reaction time at elevated temperatures [8]. The cupric sulfate system offers advantages including high catalytic activity, reduced catalyst quantity requirements, and lower production costs compared to traditional acid catalysts [8].

Role of Ionic Liquid Catalysts in Reaction Efficiency

Ionic liquid catalysts have emerged as highly effective alternatives to conventional acid catalysts, offering superior reaction efficiency and simplified product separation [1] [9]. The triethylamine-sulfuric acid ionic liquid system represents a particularly promising catalytic approach, demonstrating exceptional performance in dibutyl sebacate synthesis [1] [9]. This protic ionic liquid system functions through a dual mechanism, serving both as a catalyst and as a water-absorbing agent that facilitates equilibrium displacement toward product formation [1] [9].

The triethylamine-sulfuric acid ionic liquid catalyst achieves remarkable yields of 98-100% under optimized conditions, representing a significant improvement over traditional catalytic systems [1] [9]. The catalyst loading studies demonstrate that both 15 mol% and 30 mol% catalyst concentrations relative to sebacic acid achieve similarly high yields, with 15 mol% representing the economically optimal loading [1] [9]. The ionic liquid system exhibits superior catalytic activity, enabling complete conversion at moderate temperatures of 90°C within 60 minutes, compared to the 120 minutes required at 110°C for maximum yield [1] [9].

The mechanism of ionic liquid catalysis involves the formation of a two-phase system where the ionic liquid catalyst and water remain immiscible with dibutyl sebacate, enabling straightforward product separation [1] [9]. This phase behavior eliminates the need for complex separation procedures and allows for efficient catalyst recovery and reuse [1] [9]. The water absorption capacity of the ionic liquid system serves to continuously remove the reaction byproduct, effectively driving the equilibrium toward ester formation and minimizing reverse hydrolysis reactions [1] [9].

Comparative studies of various ionic liquid systems reveal that Brønsted acidic ionic liquids formed from tertiary amines and sulfonic acids demonstrate excellent catalytic performance in Fischer esterification reactions [10] [11]. The acidic ionic liquid systems provide multiple advantages including high selectivity, recyclability, and reduced environmental impact compared to traditional mineral acid catalysts [10] [11]. However, evaluation studies indicate that while ionic liquid catalysts offer enhanced reaction control and separation efficiency, traditional mineral acids may remain more economically viable for large-scale industrial applications [11].

Solvent Selection and Phase Separation Dynamics

Solvent selection plays a critical role in optimizing Fischer esterification reactions, influencing both reaction kinetics and product separation efficiency [12]. The choice of solvent system significantly impacts the reaction rate, equilibrium position, and ease of product isolation [12]. Protic solvents enhance reaction rates by stabilizing the protonated carboxylic acid intermediate, while aprotic solvents may reduce reaction rates but can improve selectivity [12]. Non-polar solvents facilitate ester product separation and can be employed in conjunction with Dean-Stark apparatus for continuous water removal [12] [13].

Traditional solvent systems for dibutyl sebacate synthesis include benzene as a water-carrying agent, which enables azeotropic removal of reaction water and shifts the equilibrium toward product formation [8] [14]. The use of benzene in combination with concentrated hydrochloric acid has been demonstrated to produce dibutyl sebacate with yields of 90-95% under reflux conditions [6] [5]. Alternative solvents such as toluene and hexane have been employed to facilitate Dean-Stark distillation for water removal [13] [15].

Phase separation dynamics become particularly important when employing ionic liquid catalytic systems [16] [17]. The immiscibility of ionic liquid catalysts with ester products creates a natural phase separation that simplifies product isolation and enables catalyst recovery [1] [9]. This phase behavior is attributed to the hydrophilic nature of the ionic liquid catalyst contrasting with the hydrophobic character of the dibutyl sebacate product [1] [9]. Studies of sulfonic acid-functionalized ionic liquid catalysts demonstrate that appropriate catalyst design enables control of phase behavior with both reactants and products [16].

The formation of reverse micelles in surfactant-catalyzed esterification systems provides an interesting approach to phase separation management [18]. Surfactant catalysts such as dodecylbenzene sulfonic acid can form reverse micelles that automatically separate water produced during esterification from the product ester, eliminating the need for external water removal equipment [18]. This self-separating behavior occurs due to the hydrophobic nature of the continuous substrate phase and the hydrophilicity of the micelle interior [18].

Optimization of Synthesis Parameters

Temperature and Time Dependence in Yield Maximization

Temperature optimization represents a critical factor in maximizing dibutyl sebacate yields while maintaining economic process viability [1] [9] [19]. Systematic studies of temperature effects reveal a strong dependence of reaction conversion on thermal conditions, with temperatures below 70°C resulting in unfavorable reaction kinetics and significantly reduced yields [1] [9]. The temperature range of 90-110°C represents the optimal window for dibutyl sebacate synthesis, providing the necessary activation energy for efficient esterification while avoiding excessive byproduct formation [1] [9].

Detailed kinetic studies demonstrate that reaction rates increase substantially with temperature elevation, following Arrhenius behavior with activation energies typically ranging from 50-75 kJ/mol for acid-catalyzed esterification reactions [20] [21]. At 50°C, the reaction exhibits sluggish kinetics with minimal conversion even after extended reaction times [1] [9]. Increasing the temperature to 70°C provides moderate improvement, but yields remain suboptimal [1] [9]. The transition to 90°C represents a critical threshold where reaction rates increase dramatically, enabling yields exceeding 90% within 60 minutes under optimized conditions [1] [9].

The temperature-time relationship reveals interesting optimization opportunities, with 110°C enabling complete conversion (100% yield) within 120 minutes, while 90°C achieves greater than 90% yield in the same timeframe [1] [9] [19]. This temperature-time trade-off allows for process optimization based on energy costs and production requirements. Higher temperatures reduce reaction times but increase energy consumption and potential for side reactions, while moderate temperatures extend reaction times but provide better process control [20].

Time dependence studies indicate that reaction conversion follows pseudo-first-order kinetics when excess alcohol is employed [21] [22]. Initial reaction rates are highest, with conversion slowing as the system approaches equilibrium [23]. The use of water removal techniques or ionic liquid catalysts that absorb reaction water can maintain high reaction rates throughout the process duration [1] [9]. Optimal reaction times typically range from 1-3 hours depending on temperature and catalyst system, with extended reaction times providing diminishing returns in yield improvement [1] [9] [24].

Molar Ratio Effects of n-Butanol to Sebacic Acid

The molar ratio of n-butanol to sebacic acid represents a fundamental optimization parameter that directly influences reaction equilibrium and product yield [1] [9] [14]. Since Fischer esterification is a reversible equilibrium reaction, excess alcohol serves to drive the reaction toward ester formation according to Le Châtelier's principle [23] [25]. Systematic studies of molar ratio effects reveal that stoichiometric ratios (2:1 butanol to sebacic acid for complete diesterification) provide insufficient driving force for high conversion [1] [9].

Experimental investigations demonstrate that a 2:1 molar ratio of n-butanol to sebacic acid results in lower conversion rates due to equilibrium limitations [1] [9]. Increasing the ratio to 4:1 provides significant improvement in conversion and represents a practical compromise between raw material consumption and yield optimization [1] [9] [14]. Further increase to a 6:1 ratio has been identified as the most prospective condition, achieving maximum yields while maintaining economic viability [1] [9].

The economic optimization of molar ratios requires consideration of both raw material costs and separation requirements [14] [25]. Excess n-butanol must be recovered through distillation, adding to process complexity and energy requirements [14]. However, the improved yields achieved with higher ratios often justify the additional separation costs. Industrial practice typically employs ratios ranging from 4:1 to 6:1 based on overall process economics [14] [26].

The selection of n-butanol excess also influences reaction kinetics, with higher alcohol concentrations providing faster initial reaction rates [21] [22]. This kinetic enhancement occurs because alcohol concentration directly affects the nucleophilic attack step in the Fischer esterification mechanism [2] [3]. Process optimization studies indicate that 4:1 molar ratios provide the optimal balance between conversion efficiency and economic considerations for most industrial applications [14] [22].

Scalability and Industrial Manufacturing Processes

Industrial scalability of dibutyl sebacate synthesis has been successfully demonstrated from laboratory scale through kilogram-scale production, confirming the viability of the developed synthesis methodologies for commercial implementation [1] [27] [28]. The scale-up process requires careful consideration of heat and mass transfer limitations, catalyst distribution, and product separation efficiency as production volumes increase [29] [30].

Laboratory-scale synthesis typically employs 2-10 g of sebacic acid and enables detailed optimization of reaction parameters under controlled conditions [1] [9]. These small-scale studies provide yields of 95-100% and serve as the foundation for process development [1]. Pilot-scale operations utilizing 100-500 g of sebacic acid maintain yields of 95-98% while identifying potential scale-up challenges such as mixing efficiency and temperature control [24] [29].

Kilogram-scale production represents a critical milestone in industrial development, with demonstrated yields of 98-100% confirming that the optimized synthesis conditions translate effectively to larger scales [1] [28]. The successful kilogram-scale synthesis employs the triethylamine-sulfuric acid ionic liquid catalyst system under optimized conditions of 90°C, 15 mol% catalyst loading, 4:1 butanol to sebacic acid ratio, and 2-hour reaction time [1] [28]. This scale-up achievement validates the industrial potential of the developed methodology [1] [28].

Industrial-scale manufacturing processes typically achieve yields of 90-95% due to the practical constraints of large-scale operations, including heat transfer limitations and mixing efficiency considerations [29] [31]. Commercial production employs continuous or batch reactor systems designed to optimize heat and mass transfer while maintaining product quality [7] [32]. Industrial plants incorporate sophisticated separation and purification systems to achieve product purities of 96.5-99% as determined by gas chromatography [1] [29].

The economic viability of industrial dibutyl sebacate production depends critically on raw material costs, with n-butanol and sebacic acid representing the major cost components [7] [32] [29]. Energy requirements for heating and separation operations contribute significantly to production costs, making process optimization essential for commercial competitiveness [29] [31]. Catalyst recovery systems, particularly for ionic liquid catalysts, provide important economic advantages through reduced catalyst consumption and environmental impact [1] [9] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colorless oily liquid; [ICSC] Odorless; [HSDB]
COLOURLESS OILY LIQUID.
colourless to oily liquid; fruity but very mild odour with a very faint fruity oily taste

Color/Form

Colorless liquid

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

314.24570956 g/mol

Monoisotopic Mass

314.24570956 g/mol

Boiling Point

344.5 °C
211.00 to 212.00 °C. @ 11.00 mm Hg
344-345 °C

Flash Point

353 °F (178 °C) (OPEN CUP)
167 °C

Heavy Atom Count

22

Vapor Density

10.8 (Air= 1)
Relative vapor density (air = 1): 10.8

Density

0.9405 @ 15 °C
Relative density (water = 1): 0.9
0.936-0.940 (20°)

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

-10 °C
12 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4W5IH7FLNY

GHS Hazard Statements

Aggregated GHS information provided by 463 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 324 of 463 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 139 of 463 companies with hazard statement code(s):;
H315 (98.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000469 [mmHg]
4.69X10-6 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

109-43-3

Metabolism Metabolites

IN VITRO PANCREATIC LIPASE HYDROLYZES DIBUTYL SEBACATE AS RAPIDLY AS IT DOES TRIOLEIN, & FROM THIS IT CAN BE CONCLUDED THAT THE PLASTICIZER IS METABOLIZED IN THE BODY BY SAME ROUTE AS FATS.

Wikipedia

Dibutyl_sebacate

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients;Skin Conditioning Agents;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Film forming; Skin conditioning; Plasticiser; Hair conditioning; Emollient
Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

Methods of Manufacturing

BY DISTILLATION OF SEBACIC ACID WITH BUTYL ALCOHOL IN PRESENCE OF CONCN HCL IN BENZENE SOLN OR BY REACTING BUTYL ALCOHOL & SEBACYL CHLORIDE...

General Manufacturing Information

Rubber Product Manufacturing
Plastics Product Manufacturing
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
Pharmaceutical and Medicine Manufacturing
Printing Ink Manufacturing
Decanedioic acid, 1,10-dibutyl ester: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 1.0-5.0; ICE CREAM, ICES, ETC 2.0-5.0 PPM; CANDY 15 PPM; BAKED GOODS 15 PPM.
DIBUTYL SEBACATE IS A VERY GOOD PLASTICIZER FOR POLYVINYL CHLORIDE, TO WHICH IT IMPARTS EXCELLENT LOW-TEMPERATURE RESISTANCE, FLEXIBILITY BEING RETAINED OVER WIDE TEMP RANGE.
IT IS...PLASTICIZER OF CHOICE FOR CELLULOSE ACETOBUTYRATE, POLYVINYL BUTYRAL, RUBBER HYDROCHLORIDE, & POLYVINYLIDENE CHLORIDE. IT IS EQUALLY COMPATIBLE WITH NITROCELLULOSE, ETHYL CELLULOSE, POLYSTYRENE, & MANY SYNTHETIC RUBBERS.
...ITS USE IN FOOD-PACKAGING INDUSTRY IS AUTHORIZED IN FRANCE, US, & ITALY.

Analytic Laboratory Methods

DIBUTYL SEBACATE, ADDITIVE IN PVDC FILM, WAS EXTRACTED BY SOLVENTS IN FATTY FOODS & DETERMINED BY GAS CHROMATOGRAPHY.
GAS-CHROMATOGRAPHIC DETERMINATION OF DIBUTYL SEBACATE IN AIR OF INDUSTRIAL PREMISES.

Dates

Modify: 2023-08-15
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14: Quinten T, De Beer T, Onofre FO, Mendez-Montealvo G, Wang YJ, Remon JP, Vervaet C. Sustained-release and swelling characteristics of xanthan gum/ethylcellulose-based injection moulded matrix tablets: in vitro and in vivo evaluation. J Pharm Sci. 2011 Jul;100(7):2858-70. doi: 10.1002/jps.22480. Epub 2011 Jan 19. PubMed PMID: 21254067.
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